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Synthetic Organic Chemists, and Drug Discovery Specialists[1]

Executive Summary
The molecule 2-(1-methylcyclopropyl)propan-2-ol represents a critical structural motif in

modern medicinal chemistry.[1] It serves as a lipophilic, metabolically stable bioisostere for the

tert-butyl or gem-dimethyl group.[1] This guide provides a rigorous analysis of its IUPAC

nomenclature, a self-validating synthetic protocol, and an examination of its physicochemical

utility in drug design, specifically focusing on the electronic contributions of Walsh orbitals to its

unique reactivity profile.

Structural Analysis & Nomenclature
IUPAC Nomenclature Breakdown
The naming of this compound adheres to the Blue Book (P-44) rules regarding the selection of

the preferred IUPAC name (PIN).
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Principal Functional Group: The hydroxyl group (-OH) has priority over the alkyl ring.[2][3][4]

Therefore, the parent structure is the acyclic alkane chain containing the -OH group.[4]

Parent Chain: The longest carbon chain containing the -OH group is a 3-carbon chain:

propane.[1][4][5]

Suffix:-2-ol (indicating the alcohol is at position 2).[1][4][6]

Substituent: Attached to position 2 of the propane chain is a cyclopropyl ring.[4]

Secondary Substituent: The cyclopropyl ring itself bears a methyl group at its point of

attachment (position 1 of the ring).[4] Thus, the substituent is (1-methylcyclopropyl).

Final Systematic Name:2-(1-Methylcyclopropyl)propan-2-ol

Stereochemical & Conformational Considerations
Achirality: Despite the presence of a substituted cyclopropane, the molecule possesses a

plane of symmetry passing through the C1-C2 bond of the propane chain and the C1 of the

cyclopropane ring (bisecting the C2-C3 bond of the ring).[4] It is achiral.

Walsh Orbitals: The C-C bonds of the cyclopropane ring possess significant

-character (

to

hybridization).[4] These high-energy "banana bonds" (Walsh orbitals) can conjugate with the
adjacent oxygen lone pairs, influencing the pKa and solvolytic stability of the alcohol.[4]

Synthetic Methodology (Self-Validating Protocol)
The most robust route to 2-(1-methylcyclopropyl)propan-2-ol is the Grignard addition to a

carbonyl precursor.[1] This method minimizes ring-opening side reactions common with acid-

catalyzed routes.[1]

Reaction Pathway Visualization
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The following diagram outlines the logical flow from the ester precursor to the final tertiary

alcohol.

Methyl 1-methylcyclopropane-
carboxylate

Tetrahedral
Intermediate

 THF, 0°C

Methylmagnesium Bromide
(MeMgBr, 3.0 eq)

NH4Cl (sat. aq.)
Quench

 Warming to RT 2-(1-Methylcyclopropyl)
propan-2-ol

 Workup

Click to download full resolution via product page

Figure 1: Grignard synthesis pathway converting the ester directly to the tertiary alcohol.

Step-by-Step Protocol
Pre-requisites: All glassware must be flame-dried and maintained under an inert atmosphere

(Ar or N2).[1]

Reagent Preparation:

Charge a 3-neck round-bottom flask with Methyl 1-methylcyclopropanecarboxylate (10.0

mmol) and anhydrous THF (20 mL).

Cool the solution to 0°C using an ice/water bath.

Grignard Addition (The Critical Step):

Dropwise add Methylmagnesium bromide (3.0 M in ether, 30.0 mmol, 3.0 equiv) over 20

minutes.

Mechanism Note: The first equivalent converts the ester to the ketone (1-acetyl-1-

methylcyclopropane) in situ; the second and third equivalents drive the conversion to the

tertiary alkoxide.[4]

Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

Quenching (Safety Critical):
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Cool back to 0°C.

Do NOT use HCl. Strong mineral acids can trigger cyclopropane ring opening (homoallyl

rearrangement).[1][4]

Quench slowly with saturated aqueous ammonium chloride (NH4Cl).

Isolation & Purification:

Extract with Diethyl Ether (3 x 30 mL).

Wash combined organics with Brine, dry over anhydrous MgSO4, and concentrate in

vacuo.

Purification: Distillation (bp ~145°C @ 760 mmHg) or Flash Column Chromatography

(10% EtOAc/Hexanes) yields the pure oil.[4]

Physicochemical & Medicinal Properties[4][7][8][9]
[10]
This moiety is frequently used to replace flexible alkyl chains to improve metabolic stability and

potency.[4][7]

Data Summary Table
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Property Value (Predicted/Exp)
Significance in Drug
Design

Molecular Weight 114.19 g/mol
Fragment-based screening

friendly.[1]

LogP (Octanol/Water) ~1.65
Ideal lipophilicity for CNS

penetration.[1][4]

TPSA 20.23 Å²
High membrane permeability.

[4]

H-Bond Donors 1
Receptor binding capability.[1]

[4]

Rotatable Bonds 1
Rigid scaffold reduces entropic

penalty upon binding.[4][7]

The "Magic Methyl" & Cyclopropyl Effect
Replacing a standard isopropyl or tert-butyl group with the (1-methylcyclopropyl) moiety

introduces specific advantages:

Metabolic Blocking: The cyclopropyl ring C-H bonds are stronger (approx. 106 kcal/mol) than

acyclic secondary C-H bonds (95 kcal/mol), making them resistant to Cytochrome P450

oxidation.

Sigma-Hole Interactions: The electron-rich nature of the cyclopropane ring (due to Walsh

orbitals) allows it to engage in cation-

type interactions with protein residues, often enhancing potency compared to a simple gem-
dimethyl group.[1]

Bioisosterism Logic Flow[1][11]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C38996804
https://webbook.nist.gov/cgi/inchi?ID=C38996804
https://www.youtube.com/watch?v=gsPK_P4bWcQ
https://www.youtube.com/watch?v=gsPK_P4bWcQ
https://webbook.nist.gov/cgi/inchi?ID=C38996804
https://www.youtube.com/watch?v=gsPK_P4bWcQ
https://www.youtube.com/watch?v=gsPK_P4bWcQ
https://pmc.ncbi.nlm.nih.gov/articles/PMC8083977/
https://webbook.nist.gov/cgi/inchi?ID=C38996804
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13614758?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard Isopropyl/t-Butyl Group
(Flexible, Metabolically Labile)

Design Strategy:
Rigidification & Blocking

 Optimization

2-(1-Methylcyclopropyl)propan-2-ol Motif
(Rigid, Metabolically Stable)

 Bioisosteric Replacement

Outcome:
1. Reduced CYP450 Clearance

2. Enhanced Hydrophobic Binding

 In Vivo Effect

Click to download full resolution via product page

Figure 2: Medicinal chemistry logic for deploying the cyclopropyl-carbinol scaffold.

Analytical Characterization
To validate the synthesis, the following spectral signatures must be observed:

1H NMR (CDCl3, 400 MHz):

0.3–0.5 ppm (m, 4H, cyclopropyl

).

1.10 ppm (s, 3H, ring-

).[1]

1.25 ppm (s, 6H,

).
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Diagnostic: Absence of alkene protons; distinct high-field cyclopropyl multiplets.[1][4]

13C NMR:

Distinct signals for the quaternary ring carbon (~20 ppm) and the carbinol carbon (~70-75

ppm).[4]

IR Spectroscopy:

Broad stretch at 3300–3400

(O-H).[1]

Weak stretch at ~3050

(cyclopropyl C-H).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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